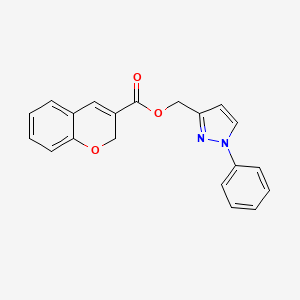
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is an organic compound that features a fluorinated aromatic amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2-fluoroaniline with acetophenone derivatives under specific conditions. One common method includes:
Starting Materials: 2-fluoroaniline and acetophenone.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)ethan-1-one: Similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
1-(3-Amino-4-fluorophenyl)ethan-1-one: Contains an additional amino group, which can alter its biological activity and chemical behavior.
2-(4-Fluorophenyl)ethan-1-amine: A related compound with a different functional group arrangement, leading to distinct applications and reactivity.
Uniqueness: 1-(3-((2-Fluorophenyl)amino)phenyl)ethan-1-one is unique due to the presence of both fluorine and amino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C14H12FNO |
|---|---|
Molekulargewicht |
229.25 g/mol |
IUPAC-Name |
1-[3-(2-fluoroanilino)phenyl]ethanone |
InChI |
InChI=1S/C14H12FNO/c1-10(17)11-5-4-6-12(9-11)16-14-8-3-2-7-13(14)15/h2-9,16H,1H3 |
InChI-Schlüssel |
KORHWODFZHOESS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)

